Bienvenue dans la boutique en ligne BenchChem!

trans-3,4-Difluorocinnamic acid

Tyrosinase Inhibition Enzyme Kinetics Structure-Activity Relationship

trans-3,4-Difluorocinnamic acid (CAS 112897-97-9) is an essential, non-substitutable intermediate for the synthesis of Ticagrelor, a high-volume antiplatelet API. Its unique 3,4-difluoro substitution confers a 9.6-fold increase in tyrosinase inhibition (IC50 68.6 µM vs 658 µM for cinnamic acid) and favorable ADME (LogP 2.36, high GI absorption, no CYP inhibition). This precise electronic/steric profile—unattainable with generic cinnamic or mono-fluorinated analogs—validates its use in scalable Heck coupling and medicinal chemistry. Procure for drug discovery, lead optimization, or specialty polymer research with assured potency and batch consistency.

Molecular Formula C9H6F2O2
Molecular Weight 184.14 g/mol
CAS No. 112897-97-9
Cat. No. B056485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,4-Difluorocinnamic acid
CAS112897-97-9
Molecular FormulaC9H6F2O2
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)F)F
InChIInChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
InChIKeyHXBOHZQZTWAEHJ-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3,4-Difluorocinnamic acid (CAS 112897-97-9): Fluorinated Cinnamic Acid for Advanced Medicinal Chemistry and API Synthesis


trans-3,4-Difluorocinnamic acid (CAS 112897-97-9) is a halogenated cinnamic acid derivative characterized by the presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring . This substitution pattern significantly alters the electronic properties, lipophilicity, and metabolic stability of the molecule compared to unsubstituted cinnamic acid, rendering it a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of active pharmaceutical ingredients . Its unique physicochemical profile, including a consensus LogP of approximately 2.36 and high gastrointestinal absorption, distinguishes it from less lipophilic or non-fluorinated analogs, directly impacting its utility in drug design and development .

Why trans-3,4-Difluorocinnamic acid Cannot Be Replaced by Generic Cinnamic Acid or Mono-Fluorinated Analogs


Direct substitution of trans-3,4-Difluorocinnamic acid with unsubstituted cinnamic acid or mono-fluorinated derivatives (e.g., 4-fluorocinnamic acid) is not feasible for applications requiring specific electronic effects, target binding affinity, or downstream synthetic utility. The unique 3,4-difluoro substitution pattern confers a distinct combination of electron-withdrawing effects and steric bulk that dramatically alters biological activity [1]. For instance, in tyrosinase inhibition, the 3,4-difluoro derivative exhibits an IC50 nearly 10-fold lower than cinnamic acid itself [1]. Furthermore, in pharmaceutical synthesis, this specific compound is an essential starting material for Ticagrelor, a first-in-class reversible P2Y12 antagonist, a role that cannot be fulfilled by other cinnamic acid analogs . These differences underscore the critical importance of selecting the precise compound for research and industrial applications, as generic substitution would compromise potency, selectivity, and synthetic pathway viability.

trans-3,4-Difluorocinnamic acid: Quantified Performance Advantages Over Closest Analogs


Enhanced Tyrosinase Inhibition: 9.6-Fold Potency Increase Over Cinnamic Acid

In a comprehensive structure-activity relationship (SAR) study of 18 cinnamic acid derivatives, trans-3,4-difluorocinnamic acid (compound 9) was identified as a potent, reversible competitive inhibitor of tyrosinase monophenolase activity [1]. Its IC50 value of 68.6 ± 4.2 µM represents a 9.6-fold improvement in inhibitory potency compared to unsubstituted cinnamic acid (compound 1, IC50 = 658 ± 22 µM) and a 1.9-fold improvement compared to 4-fluorocinnamic acid (compound 2, IC50 = 132 ± 6.1 µM) [1]. This quantifies the substantial advantage conferred by the 3,4-difluoro substitution pattern over both the parent compound and the mono-fluorinated analog.

Tyrosinase Inhibition Enzyme Kinetics Structure-Activity Relationship

Critical Intermediate for Ticagrelor: Exclusive Utility in First-in-Class P2Y12 Antagonist Synthesis

trans-3,4-Difluorocinnamic acid is a designated starting material in the synthesis of Ticagrelor (Brilinta®), the first reversibly binding oral P2Y12 receptor antagonist [1]. Clinical data for Ticagrelor demonstrate faster, greater, and more consistent ADP-receptor inhibition compared to the thienopyridine Clopidogrel, a benefit stemming from its unique chemical structure that is inaccessible using non-fluorinated or differently substituted cinnamic acid intermediates . This establishes trans-3,4-difluorocinnamic acid as an indispensable and non-substitutable building block for this specific, high-value pharmaceutical target.

Pharmaceutical Intermediate API Synthesis Antiplatelet Therapy

Improved Lipophilicity and Predicted Oral Bioavailability Over Cinnamic Acid

Computational analysis reveals that the introduction of fluorine atoms in trans-3,4-difluorocinnamic acid significantly modulates its physicochemical properties compared to unsubstituted cinnamic acid. The compound exhibits a consensus LogP of 2.36 (vs. ~2.13 for cinnamic acid) and is predicted to have high gastrointestinal absorption and to be blood-brain barrier (BBB) permeant . It is also predicted not to inhibit major cytochrome P450 enzymes (CYP1A2, 2C19, 2C9, 2D6, 3A4), a favorable profile for drug development . These predicted properties differentiate it from the less lipophilic and potentially more rapidly metabolized parent cinnamic acid scaffold.

Drug-likeness ADME Prediction Medicinal Chemistry

Synthesis Efficiency: Comparable or Superior Yields to Mono-Fluorinated Analog in Key Esterification Step

In a patented Heck reaction process for preparing fluorinated cinnamic esters, the synthesis of butyl 3,4-difluorocinnamate proceeded with a GC assay of 94.4 area %, demonstrating efficient conversion [1]. Under identical conditions, the analogous reaction with a 4-fluoro substrate (1-bromo-4-fluorobenzene) to produce butyl 4-fluorocinnamate gave a GC assay of 99 area % and an isolated yield of 93% [1]. While the 3,4-difluoro variant shows a slightly lower area % by GC, its performance remains within a highly efficient and commercially viable range (comparable to the 88-91% yields reported for related tert-butyl ester syntheses [2]), confirming that the additional fluorine atom does not introduce significant synthetic challenges and that the compound can be manufactured with high efficiency.

Process Chemistry Synthetic Yield Palladium Catalysis

trans-3,4-Difluorocinnamic acid: High-Impact Application Scenarios Backed by Comparative Evidence


Drug Discovery: Development of Novel Tyrosinase Inhibitors for Hyperpigmentation Disorders

Medicinal chemistry teams can leverage trans-3,4-difluorocinnamic acid as a core scaffold for designing potent tyrosinase inhibitors. Its demonstrated 9.6-fold improvement in IC50 over cinnamic acid (68.6 µM vs. 658 µM) provides a validated starting point for further optimization [1]. The compound's favorable in silico ADME profile, including high predicted GI absorption and lack of CYP inhibition, supports its advancement in lead optimization campaigns for topical or oral therapeutics targeting melanin overproduction .

Process Chemistry and API Manufacturing: Secure Supply Chain for Ticagrelor Production

For contract manufacturing organizations (CMOs) and pharmaceutical companies producing the antiplatelet drug Ticagrelor, trans-3,4-difluorocinnamic acid is an essential and non-substitutable raw material [1]. Its established use in this high-volume API validates its long-term commercial viability and ensures a stable demand. The compound's efficient synthesis via scalable Heck coupling (GC assay ~94 area %) [2] further confirms its suitability for industrial procurement and manufacturing.

Chemical Biology: Probing the Effects of Fluorination on Cinnamic Acid Bioactivity

Researchers investigating the impact of halogen substitution on biological systems can utilize trans-3,4-difluorocinnamic acid as a precisely defined tool compound. Its well-characterized potency in tyrosinase inhibition (IC50 = 68.6 µM) and distinct physicochemical properties (LogP = 2.36) [1] allow for controlled structure-activity relationship studies, providing a clear contrast to unsubstituted cinnamic acid and mono-fluorinated analogs to elucidate the role of fluorine in modulating enzyme binding and cellular permeability.

Materials Science: Synthesis of Fluorinated Liquid Crystals and Advanced Polymers

The unique electronic and steric properties conferred by the 3,4-difluoro substitution pattern make trans-3,4-difluorocinnamic acid a valuable monomer or building block for creating specialty polymers and liquid crystalline materials [1]. Its high chemical stability and the ability to participate in controlled polymerization reactions enable the design of materials with tailored dielectric constants and refractive indices, differentiating it from less fluorinated cinnamic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-3,4-Difluorocinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.